molecular formula C12H17N3O2 B6362406 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine CAS No. 1240572-91-1

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B6362406
CAS No.: 1240572-91-1
M. Wt: 235.28 g/mol
InChI Key: LHKSGIODIOZRRH-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is a relatively new compound that has garnered significant attention in the scientific community due to its unique physicochemical and biological properties

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a derivatization reagent for the analysis of residual benzyl halides in drug substances . Additionally, it is used in the synthesis of pharmacologically active decorated six-membered diazines, which have various therapeutic applications .

Safety and Hazards

While specific safety and hazard information for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine was not found in the search results, general precautions for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

The synthesis of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium iodide, triethylamine, and hydrazonoyl halides . Major products formed from these reactions include 1,3,4-thiadiazole derivatives, which have significant antimicrobial activity .

Comparison with Similar Compounds

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is similar to other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . its unique nitrophenylmethyl group distinguishes it from these compounds, providing it with distinct physicochemical and biological properties. Other similar compounds include pyridazine and pyridazinone derivatives, which also exhibit a wide range of pharmacological activities .

Properties

IUPAC Name

2-methyl-1-[(4-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-2-4-12(5-3-11)15(16)17/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSGIODIOZRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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